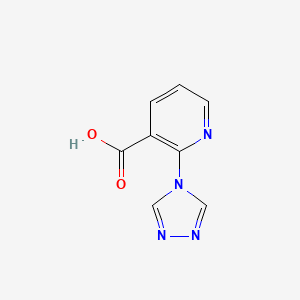![molecular formula C19H25NO2 B1385343 N-[3-(Isopentyloxy)benzyl]-2-methoxyaniline CAS No. 1040684-20-5](/img/structure/B1385343.png)
N-[3-(Isopentyloxy)benzyl]-2-methoxyaniline
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of benzylideneaniline compounds, specifically N-(4-bromobenzylidene)-4-methoxyaniline, involve condensation reactions and slow evaporation solution growth techniques. These compounds exhibit orthorhombic crystal systems, confirmed placement of hydrogen atoms through 1H NMR spectral studies, and presence of functional groups identified by Fourier transform infrared and Raman spectral analyses. Their thermal properties and nonlinear optical properties have been studied, indicating potential applications in materials science (Subashini et al., 2021).
Analytical Characterization
N-benzyl-substituted phenethylamines and 5-methoxytryptamines, including compounds based on the N-(2-methoxybenzyl)phenethylamine template, have been extensively characterized using various techniques such as gas chromatography/ion trap mass spectrometry, liquid chromatography/diode array detection, and mass spectral techniques. This comprehensive characterization aids in the differentiation between positional isomers and contributes to forensic toxicology (Brandt et al., 2015).
Molecular Structure and Conformation
Studies on the molecular structure and conformation of related compounds, such as N-2-[3'-(methoxysalicylideneimino)benzyl]-3"-methoxysalicylideneimine, reveal insights into the non-planarity of molecules and the presence of intramolecular hydrogen bonds. This structural information, obtained from single crystal X-ray crystallography and supported by NMR spectroscopy, is essential for understanding the chemical behavior and potential applications of such compounds (Dey et al., 2001).
Electropolymerization Studies
Research into the electropolymerization of related anilines, such as 2-methoxyaniline, has shown that the polymerization process and the resulting product properties depend on the monomer concentration. At low concentrations, phenazinic units are inserted, yielding a redox-type polymer. This study provides valuable insights into the kinetics of the polymerization process and the effect of dimeric additives on polymerization rates, contributing to the field of polymer chemistry (Viva et al., 2002).
Propriétés
IUPAC Name |
2-methoxy-N-[[3-(3-methylbutoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-15(2)11-12-22-17-8-6-7-16(13-17)14-20-18-9-4-5-10-19(18)21-3/h4-10,13,15,20H,11-12,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLVPRUXQFFPOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC(=C1)CNC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(Isopentyloxy)benzyl]-2-methoxyaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide](/img/structure/B1385263.png)





![N-[2-(2-Chlorophenoxy)ethyl]-2,4,6-trimethylaniline](/img/structure/B1385273.png)


![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2-isopropoxyaniline](/img/structure/B1385281.png)
![N-[2-(2,6-Dimethylphenoxy)ethyl]-2,4-dimethylaniline](/img/structure/B1385282.png)
![4-Fluoro-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385283.png)